![molecular formula C17H15NO4S B2633989 (E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide CAS No. 2035000-80-5](/img/structure/B2633989.png)
(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide” is an organic compound containing a bifuran unit, a phenyl group, and a sulfonamide group. Bifuran units are derived from furan, a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen atom . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bifuran unit would likely contribute to the compound’s aromaticity, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bifuran unit might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Spectral Characterization :
- The compound has been utilized in synthetic chemistry, particularly in the creation of N-substituted derivatives. For instance, a study described the synthesis and spectral characterization of similar N-substituted derivatives of Tetrahydrofuran-2-ylmethylamine, which involved condensation reactions and spectral analysis techniques like IR, 1 H-NMR, and EI-MS data (Aziz‐ur‐Rehman et al., 2014).
Pharmacological Applications :
- Another aspect of research is the exploration of pharmacological properties of structurally similar compounds. For example, the pharmacological characterization of YM598, a selective endothelin ET(A) receptor antagonist, was synthesized through the modification of bosentan, a non-selective antagonist. YM598 showed promising results in vitro and in vivo as a potent and orally active selective endothelin ET(A) receptor antagonist (Yuyama et al., 2003).
Antimicrobial and Anticancer Activity :
- A notable area of application is in the field of antimicrobial and anticancer research. The synthesis, structural investigation, and antimicrobial activity of novel synthesized (E)-N-aryl-2-arylethenesulfonamide analogs, which showed potent cytotoxicity against various cancer cell lines and potential as anticancer agents, are examples of such studies (Reddy et al., 2013).
- Additionally, compounds like N-(furan-3-ylmethylene)benzenesulfonamides have been synthesized and investigated for their antimicrobial properties, highlighting the chemical diversity and potential biological applications of these compounds (Wang et al., 2014).
Chemical Reactions and Molecular Interactions :
- Research has also focused on understanding the chemical reactions and molecular interactions involving similar compounds. For example, the study of intermolecular C-H...O, C-H...pi and C-H...Cl interactions in benzenesulfonamide crystal structures provides insights into the structural properties of these molecules (Bats et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-23(20,12-10-14-5-2-1-3-6-14)18-13-15-8-9-17(22-15)16-7-4-11-21-16/h1-12,18H,13H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVKYHQAQBWLT-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

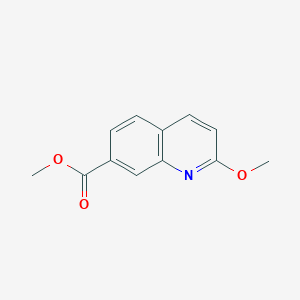
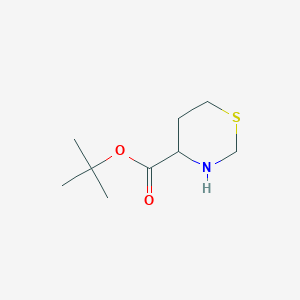

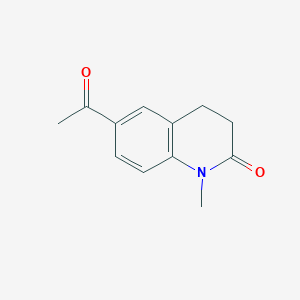
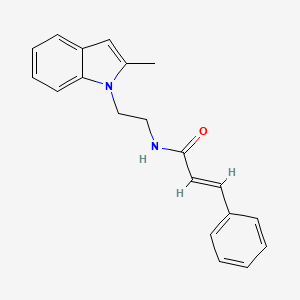
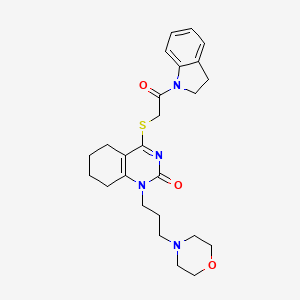
![3-azabicyclo[3,2,1]octane Hydrochloride](/img/structure/B2633915.png)

![2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene](/img/structure/B2633919.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)
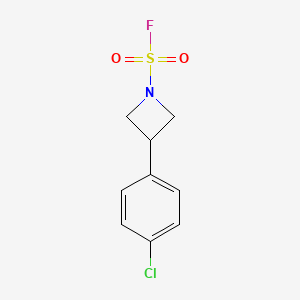
![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2633928.png)
![6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2633929.png)